molecular formula C9H12O2 B12520256 (1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid CAS No. 777088-05-8

(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Cat. No.: B12520256
CAS No.: 777088-05-8
M. Wt: 152.19 g/mol
InChI Key: RZQRFJYKWMUYLB-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,4R)-Bicyclo[222]oct-5-ene-2-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors can also enhance the efficiency of the Diels-Alder reaction, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of acyl chlorides or bromides.

Scientific Research Applications

(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-2-carboxylic acid: Lacks the double bond present in (1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Has a different bicyclic structure with a smaller ring system.

Uniqueness

(1R,2S,4R)-Bicyclo[222]oct-5-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a double bond within the bicyclic framework

Properties

CAS No.

777088-05-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2,(H,10,11)/t6-,7+,8+/m1/s1

InChI Key

RZQRFJYKWMUYLB-CSMHCCOUSA-N

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1C[C@@H]2C(=O)O

Canonical SMILES

C1CC2C=CC1CC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.